BenchChemオンラインストアへようこそ!

TAT peptide

Protein delivery Flow cytometry CPP uptake comparison

The TAT peptide (also designated Tat 48–60, sequence GRKKRRQRRRPPQ or the truncated 47–57 variant GRKKRRQRRRPQ) is the prototypical arginine-rich cell-penetrating peptide (CPP) derived from the basic domain of the HIV-1 transactivator of transcription protein. First characterized in 1988 for its ability to cross cellular membranes, TAT belongs to the cationic CPP class and exhibits a net positive charge at physiological pH that drives interaction with cell-surface glycosaminoglycans (GAGs) and subsequent endocytic uptake.

Molecular Formula C₆₅H₁₂₄N₃₄O₁₅
Molecular Weight 1621.91
Cat. No. B1574778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAT peptide
Molecular FormulaC₆₅H₁₂₄N₃₄O₁₅
Molecular Weight1621.91
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAT Peptide (GRKKRRQRRRPQ) Procurement-Aimed Technical Baseline for Cell-Penetrating Peptide Selection


The TAT peptide (also designated Tat 48–60, sequence GRKKRRQRRRPPQ or the truncated 47–57 variant GRKKRRQRRRPQ) is the prototypical arginine-rich cell-penetrating peptide (CPP) derived from the basic domain of the HIV-1 transactivator of transcription protein [1]. First characterized in 1988 for its ability to cross cellular membranes, TAT belongs to the cationic CPP class and exhibits a net positive charge at physiological pH that drives interaction with cell-surface glycosaminoglycans (GAGs) and subsequent endocytic uptake [2]. As the most extensively studied CPP with over three decades of peer-reviewed characterization spanning mechanisms, cargo compatibility, and in vivo behavior, TAT serves as the benchmark against which newer CPP sequences are routinely compared [3].

Why Generic Substitution of TAT Peptide with Other Cell-Penetrating Peptides Is Scientifically Unjustified


Despite belonging to the same broad CPP class, TAT cannot be freely interchanged with penetratin, oligoarginines (R8/R9), or transportan because comprehensive head-to-head studies demonstrate that CPP performance is cargo-dependent, cell-type-dependent, and mechanism-dependent [1]. The widely cited study by El-Andaloussi et al. (2007) showed that relative delivery efficacy among TAT, penetratin, and transportan 10 reverses depending on whether the cargo is a small fluoresceinyl moiety, double-stranded DNA, or a protein such as avidin—meaning fluorescein-based screening data cannot predict protein delivery performance [2]. Furthermore, TAT-mediated delivery follows a distinct internalization pathway with GAG-dependent entry that is mechanistically distinguishable from penetratin's GAG-clustering-dependent entry under sphingomyelinase treatment, and TAT uniquely possesses intrinsic nuclear localization activity absent in most other cationic CPPs [3]. These non-interchangeable properties create procurement-level consequences: selecting TAT versus an alternative CPP determines endosomal versus cytosolic versus nuclear cargo destination, making peptide choice a critical experimental variable rather than a commodity decision.

TAT Peptide: Quantified Comparative Evidence Against Closest Analogs for Informed Procurement Decisions


Protein Cargo Cellular Uptake: TAT vs Penetratin, R8, and Transportan in Four Human Cell Lines

In a systematic head-to-head comparison using eGFP as a model protein cargo at 10 µM extracellular concentration, TAT delivered eGFP into cells with a pooled geometric mean fluorescence (GMF) of 79, statistically equivalent to penetratin (GMF = 78) but substantially lower than R8 (GMF = 127, ~1.6-fold higher) and transportan (GMF = 189, ~2.4-fold higher) across HeLa, HEK, 10T1/2, and HepG2 cell lines [1]. The overall uptake ranking was Transportan > R8 > Penetratin ≈ TAT > Xentry. Cell-type dependence was significant: 10T1/2 fibroblasts showed the highest uptake of TAT among the four lines tested, while HepG2 cells showed comparable TAT uptake to other lines but exceptionally high transportan uptake not observed with TAT [2]. Importantly, cyclization of TAT (cTAT) elevated its performance above linear R8 and transportan, demonstrating that native TAT's moderate ranking reflects its linear configuration rather than an inherent sequence limitation [3].

Protein delivery Flow cytometry CPP uptake comparison

Endosomal Escape Efficiency: Monomeric TAT vs Dimeric dfTAT and the Cytosolic Delivery Bottleneck

A well-documented limitation of monomeric TAT is its poor endosomal escape: quantitative estimates indicate that less than 1% of TAT-delivered peptide-payload reaches the cytosol, with the vast majority remaining entrapped within endosomes [1]. Independent measurements of TAT endosomal escape efficiency in a giant unilamellar vesicle model reported values of 0.08%, 0.38%, and 0.66% at three different peptide-to-lipid ratios, confirming sub-1% cytosolic access [2]. By contrast, the dimeric fluorescent TAT analog dfTAT—a construct bearing two TAT branches—exhibits dramatically enhanced endosomolytic activity, escaping endosomes with substantially higher efficiency once it reaches a threshold intra-endosomal concentration [3]. A multimeric TAT analog was shown to permeabilize endosomes efficiently without triggering Chmp1b, Galectin-3, or TFEB membrane-damage response markers, whereas other endosomolytic agents such as LLOME and UNC7938 activated all three damage pathways [4]. This distinguishes dfTAT-based constructs as endosomal escape agents with a favorable damage-to-delivery ratio, a property not shared by the unmodified monomer.

Endosomal escape Cytosolic delivery dfTAT dimer

Nuclear Import Capability: TAT vs Classical NLS – Cargo Size Limit, ATP Independence, and Kinetics

TAT peptide possesses intrinsic nuclear import activity that is mechanistically distinct from the classical nuclear localization signal (NLS) pathway. In a direct head-to-head comparison using digitonin-permeabilized HeLa cells, TAT-conjugated streptavidin was successfully imported into nuclei without the addition of cytoplasmic extracts or an ATP regenerating system, whereas NLS-streptavidin import was completely inhibited under these same conditions, producing only perinuclear accumulation [1]. TAT-mediated nuclear import was not blocked by wheat germ agglutinin (WGA), which inhibits the classical NLS pathway by blocking nuclear pore complexes, further confirming a distinct mechanism [2]. The cargo size limit differs dramatically: classical NLS-mediated import accommodates particles up to approximately 39 nm in diameter, while TAT successfully imported 43 nm and even 90 nm fluorescent beads into the nucleoplasm [3]. Import kinetics quantified using TAT-conjugated quantum dots yielded a rate constant of 0.0085 s⁻¹ [4].

Nuclear delivery Nuclear localization signal Nanoparticle import

Proteolytic Stability: Free TAT Peptide vs PEG-Conjugate vs Micellar Formulation Half-Life Comparison

The proteolytic half-life of unconjugated TAT peptide (TATp) in trypsin-containing PBS (pH 7.4, simulating human plasma proteolytic activity) is only approximately 3.5 minutes, representing a critical liability for applications requiring sustained systemic exposure [1]. Conjugation to PEG1000-PE (TATp-conjugate) provides a modest 3-fold improvement, extending half-life to approximately 10 minutes [2]. However, incorporation of TATp into PEG5000-PE mixed micelles (TATp-Mic, 2.5 mol% TATp-conjugate) yields a dramatic >100-fold stabilization, achieving a half-life of approximately 430 minutes (7.2 hours) [3]. The primary cleavage site was identified as an endocleavage at the carboxyl terminus producing an Arg-Arg (RR) dimer, and cleavage followed pseudo-first-order kinetics under all three conditions [4]. This quantitative hierarchy demonstrates that TATp stability is not an intrinsic property but a formulation-dependent parameter, with micellar shielding by PEG moieties providing the most substantial protection.

Proteolytic stability Half-life Formulation

In Vivo Organ Biodistribution: TAT vs R9 in Mouse Systemic Administration

A direct in vivo comparison of fluorescently labeled TAT and R9 peptides in mice demonstrated that TAT achieves broader organ distribution than R9. Both peptides distributed to heart, liver, spleen, lung, and kidney, but R9 was predominantly enriched in kidney and liver, whereas TAT showed robust accumulation across all six organs studied, including brain penetration across the blood-brain barrier [1]. Qualitatively, TAT exhibited superior overall in vivo transduction efficiency with stronger fluorescence accumulation in target organs, while R9 showed weaker overall penetration [2]. The study further established safe working concentration ranges for both peptides in cell-based assays prior to in vivo administration, providing dose-response context for procurement and experimental design [3].

In vivo biodistribution Organ targeting Blood-brain barrier

TAT Peptide: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Nuclear-Targeted Delivery of Large Nanoparticle and Macromolecular Cargo

Based on the established evidence that TAT imports 90 nm nanoparticles into the nucleus via a WGA-insensitive, ATP-independent pathway—exceeding the classical NLS size limit of ~39 nm by over 2.3-fold [1]—TAT is the CPP of choice for nuclear delivery of gene-editing ribonucleoproteins, quantum dot imaging probes, and large therapeutic protein complexes. Users procuring TAT for nuclear delivery should select the unconjugated linear peptide and conjugate it directly to the cargo of interest, as TAT's nuclear import activity does not require additional cytosolic factors. This application is supported by demonstrated nuclear import of TAT-streptavidin, TAT-QDs, and 43–90 nm TAT-beads in both permeabilized and live HeLa cells [2].

Multi-Organ In Vivo Biodistribution with Blood-Brain Barrier Penetration

Direct comparative in vivo evidence demonstrates that TAT distributes to all six major organs (heart, liver, spleen, lung, kidney, brain) in mice, crossing the blood-brain barrier more effectively than R9, which accumulates primarily in kidney and liver [3]. Procurement for systemic in vivo delivery studies—particularly those targeting neurological tissues or requiring broad biodistribution—should prioritize TAT over R9. However, given the ~3.5-minute proteolytic half-life of free TAT in plasma-like conditions [4], procurement specifications must include either a stabilized micellar formulation or plans for PEGylation prior to administration to achieve pharmacologically relevant exposure durations.

Protein Cargo Delivery with Defined Cell-Type Performance Expectations

Quantitative flow cytometry data establish the cell-type-dependent performance of TAT for protein cargo delivery: uptake in 10T1/2 fibroblasts exceeds that in HeLa and HEK cells, with the overall ranking 10T1/2 > HepG2 > HeLa > HEK for TAT-eGFP [1]. Researchers delivering protein cargo to fibroblast or epithelial cell types can expect moderate but consistent TAT-mediated uptake, while those targeting HEK cells with low baseline uptake should consider either higher dosing, cyclic TAT variants, or alternative CPPs such as transportan. Procurement teams supporting protein therapeutic development should note that TAT's protein delivery performance cannot be predicted from small-fluorophore screening data, as cargo identity reverses relative CPP efficacy rankings [5].

Endosomal Escape-Enhanced Delivery via Dimeric or Multimeric TAT Constructs

For applications where cytosolic access is critical—such as enzyme replacement therapy, transcription factor delivery, or CRISPR-Cas cargo—unmodified monomeric TAT (≤1% endosomal escape) is functionally inadequate [6]. The dimeric analog dfTAT achieves substantially greater endosomal escape activity, and the multimeric TAT construct achieves endosomal permeabilization without activating membrane-damage response pathways (no Chmp1b, Galectin-3, or TFEB recruitment) [7]. Procurement specifications should distinguish between monomeric TAT (suitable for endosomal/lysosomal targeting or nuclear delivery where endosomal release is not rate-limiting) and dimeric/multimeric TAT constructs (required for cytosolic delivery applications). Users may also consider co-procurement of the small-molecule endosomal escape enhancer UNC7938 for combination protocols with dfTAT [8].

Quote Request

Request a Quote for TAT peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.